![molecular formula C8H6F3N5 B1440324 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine CAS No. 1210732-94-7](/img/structure/B1440324.png)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine
Descripción general
Descripción
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine (TFMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family and is composed of a trifluoromethyl group attached to a pyrimidine ring. TFMPP has been used as a research tool in the fields of biochemistry and physiology, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrazolo[1,5-a] Pyrimidines : 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine has been utilized in synthesizing pyrazolo[1,5-a] pyrimidines, exhibiting significant biological activities. These compounds are synthesized through a series of chemical reactions involving various intermediates, leading to pyrazolo[1,5-a] pyrimidines with potential applications in medicine (Xu Li-feng, 2011).
Bioactive Compounds
- Antitumor, Antifungal, and Antibacterial Activities : The compound's derivatives have been studied for their biological activities, including antitumor, antifungal, and antibacterial properties. This research highlights the potential of these derivatives in developing new pharmacophores for treating various diseases (A. Titi et al., 2020).
Antimicrobial Agents
- Potential Antimicrobial Agents : Derivatives of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine have been synthesized and screened for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (B. S. Holla et al., 2006).
Process Development for Antibacterials
- Kilogram-Scale Synthesis of Antibacterial Candidates : The compound has been involved in the development of an efficient, environmentally friendly route for synthesizing novel antibacterial candidates, showcasing its role in large-scale pharmaceutical manufacturing (Tao Yang et al., 2014).
Crystal Structure Analysis
- Structural Characterization : The crystal structure of compounds derived from 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine has been analyzed, providing insights into their potential biological activities (E. Noh et al., 2020).
Synthesis of Pyrazol-Pyrimidine Derivatives
- Synthesis of 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines : This study involves the synthesis of novel pyrazol-pyrimidine derivatives, showing the versatility of the compound in creating diverse bioactive molecules (D. Flores et al., 2006).
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)6-1-2-13-7(15-6)16-4-5(12)3-14-16/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYFPHRJRSUQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



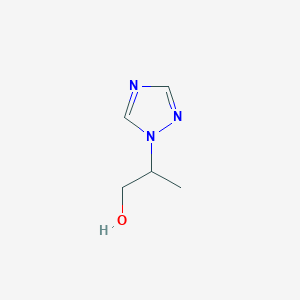

![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
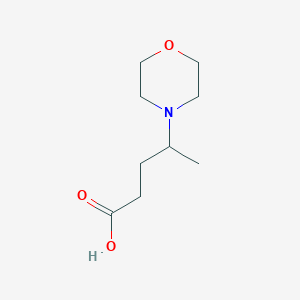
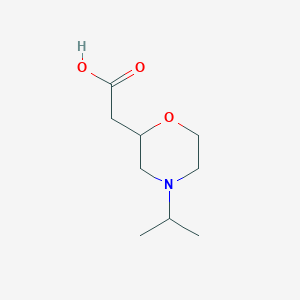
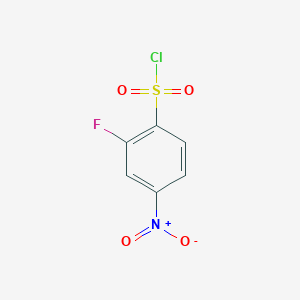

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
amine hydrochloride](/img/structure/B1440255.png)
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
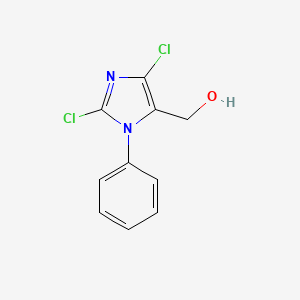
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)